molecular formula C6H11N5 B3283419 4-(2H-Tetrazol-2-YL)piperidine CAS No. 766513-32-0

4-(2H-Tetrazol-2-YL)piperidine

Cat. No.: B3283419
CAS No.: 766513-32-0
M. Wt: 153.19 g/mol
InChI Key: CJVZSXMEBOMKRW-UHFFFAOYSA-N
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Description

4-(2H-Tetrazol-2-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a tetrazole moiety Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom, while tetrazole is a five-membered ring with four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-Tetrazol-2-YL)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with azide compounds under specific conditions to form the tetrazole ring. For instance, the reaction of 4-chloropiperidine with sodium azide in the presence of a copper catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2H-Tetrazol-2-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-(2H-Tetrazol-2-YL)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-Tetrazol-2-YL)piperidine involves its interaction with specific molecular targets. The tetrazole moiety can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

  • 4-(1H-Tetrazol-1-YL)piperidine
  • 4-(5-Methyl-2H-Tetrazol-2-YL)piperidine
  • 4-(2H-Tetrazol-2-YL)pyridine

Uniqueness: 4-(2H-Tetrazol-2-YL)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other tetrazole-substituted piperidines, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted drug design .

Properties

IUPAC Name

4-(tetrazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-9-5-8-10-11/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVZSXMEBOMKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666909
Record name 4-(2H-Tetrazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766513-32-0
Record name 4-(2H-Tetrazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-Tetrazol-2-YL)piperidine
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Reactant of Route 6
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